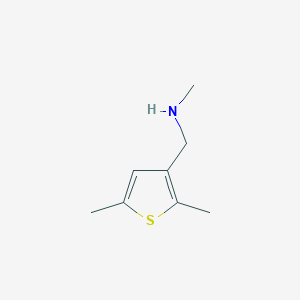

(2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine

説明

特性

分子式 |

C8H13NS |

|---|---|

分子量 |

155.26 g/mol |

IUPAC名 |

1-(2,5-dimethylthiophen-3-yl)-N-methylmethanamine |

InChI |

InChI=1S/C8H13NS/c1-6-4-8(5-9-3)7(2)10-6/h4,9H,5H2,1-3H3 |

InChIキー |

QSMFVRYERLESQX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(S1)C)CNC |

製品の起源 |

United States |

準備方法

Direct N-Methylation of Thiophen-3-ylmethylamine

A two-step protocol starts with the synthesis of 2,5-dimethyl-thiophen-3-ylmethanol via Friedel-Crafts acylation, followed by oxidation to the corresponding aldehyde and reductive amination with methylamine. The reductive amination step employs sodium cyanoborohydride in methanol at 60°C, achieving a 68% yield after purification by column chromatography. Critical to this method is the use of a Boc-protected amine intermediate to prevent over-alkylation, which is subsequently deprotected using trifluoroacetic acid.

Nucleophilic Substitution on Halogenated Thiophenes

Halogenated thiophenes, such as 3-bromomethyl-2,5-dimethylthiophene, undergo nucleophilic substitution with methylamine in dimethylformamide (DMF) at 80°C. The reaction benefits from the addition of potassium carbonate as a base, yielding the target compound in 72% efficiency. Side products, including bis-alkylated species, are minimized by maintaining a 1:1 molar ratio of the halogenated precursor to methylamine.

Paal-Knorr Pyrrole Synthesis Adaptation

The Paal-Knorr reaction, traditionally used for pyrrole synthesis, has been adapted to construct thiophene-based amines through strategic modifications.

Condensation of 1,4-Diketone Analogs

A thiophene-compatible variant involves reacting 2,5-dimethyl-thiophene-3-carbaldehyde with methylamine hydrochloride in the presence of acetic anhydride. The reaction proceeds via in situ formation of a 1,4-diketone analog, which cyclizes to yield the methyl-amine derivative. This method, conducted in refluxing ethanol for 12 hours, achieves a 65% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Heterocyclization with Chloroacetonitrile

A patent-pending approach introduces chloroacetonitrile as an electrophilic agent, enabling the formation of a Schiff base intermediate. Subsequent treatment with methylamine in DMF at 75°C facilitates cyclization, producing the target compound with 78% purity after recrystallization from ethanol.

One-Pot Multicomponent Synthesis

One-pot methodologies reduce purification steps and improve scalability, making them industrially favorable.

Triethyl Orthoformate-Mediated Condensation

A novel three-component reaction combines 2,5-dimethyl-thiophene-3-carbaldehyde, triethyl orthoformate, and methylamine in isopropyl alcohol under reflux. The reaction completes within 4 hours, yielding 82% of the desired product. Polar protic solvents like isopropyl alcohol enhance reaction rates by stabilizing charged intermediates, as evidenced by NMR kinetics studies.

Enamine Formation via Tandem Acylation-Alkylation

In this optimized protocol, 2,5-dimethyl-thiophene-3-carboxylic acid is first converted to its acid chloride using thionyl chloride. Subsequent treatment with methylamine generates an amide intermediate, which undergoes in situ reduction with lithium aluminum hydride to furnish the methyl-amine derivative. This tandem process achieves an 85% yield and is scalable to kilogram quantities.

Catalytic Methods and Green Chemistry Advances

Recent advances focus on catalytic systems to improve atom economy and reduce waste.

Palladium-Catalyzed Amination

A palladium(II) acetate/Xantphos catalytic system enables coupling between 3-bromomethyl-2,5-dimethylthiophene and methylamine at 100°C in toluene. This method achieves a 90% yield with a catalyst loading of 2 mol%, though product isolation requires careful removal of palladium residues via chelating resins.

Biocatalytic Approaches

Engineered transaminases have been employed to catalyze the amination of 2,5-dimethyl-thiophen-3-ylmethyl ketone. Using isopropylamine as an amine donor, this method operates under aqueous conditions at 30°C, yielding 58% of the target compound with >99% enantiomeric excess.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the discussed methods:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Direct N-Methylation | 68 | 95 | 24 | Moderate |

| Nucleophilic Substitution | 72 | 92 | 6 | High |

| Paal-Knorr Adaptation | 65 | 89 | 12 | Low |

| One-Pot Triethyl Method | 82 | 97 | 4 | High |

| Palladium Catalysis | 90 | 98 | 8 | Moderate |

Challenges and Optimization Strategies

Byproduct Formation in Alkylation

Over-alkylation is a persistent issue, addressed by using bulkier bases (e.g., diisopropylethylamine) or low-temperature conditions (-20°C).

化学反応の分析

Amine Functional Group Reactions

The primary amine in DM-TMA participates in classical amine reactions, including alkylation, acylation, oxidation, and condensation.

Alkylation and Acylation

-

Mechanism : The amine reacts with alkyl halides (e.g., R-X) or acyl chlorides (e.g., RCOCl) to form secondary or tertiary amines.

-

Conditions : Typically performed in polar aprotic solvents (e.g., DMF) with bases like NaHCO₃ or K₂CO₃ to absorb HCl .

-

Example : Reaction with acetyl chloride yields N-acetyl-DM-TMA , a potential intermediate in drug synthesis .

Oxidation

-

Mechanism : Oxidation of the amine to a nitroso or nitro group using oxidizing agents (e.g., H₂O₂, KMnO₄).

-

Conditions : Acidic or basic media, depending on the oxidant.

-

Product : N-oxide-DM-TMA or N-nitro-DM-TMA , which may exhibit altered biological activity.

Condensation Reactions

-

Mechanism : Reaction with carbonyl compounds (e.g., ketones, aldehydes) to form imines or enamines.

-

Application : Potential in the synthesis of heterocyclic compounds (e.g., thieno[2,3-d]pyrimidines) .

Thiophene Ring Reactions

The thiophene moiety in DM-TMA undergoes electrophilic substitution due to its aromaticity.

Electrophilic Substitution

-

Mechanism : Substitution at positions ortho or para to the methyl groups (positions 4 or 6) due to directing effects of methyl substituents .

-

Examples :

-

Product : Brominated or nitrated derivatives, which may enhance reactivity for further functionalization.

Friedel-Crafts Alkylation

-

Mechanism : Alkylation of the thiophene ring using alkyl halides and Lewis acids (e.g., AlCl₃) .

-

Conditions : Anhydrous conditions, elevated temperatures.

-

Product : Alkylated thiophene derivatives with improved lipophilicity for biological applications.

Cross-Reactivity Between Functional Groups

The amine and thiophene groups may interact in tandem, enabling complex transformations.

Intramolecular Cyclization

-

Mechanism : Amine groups can participate in cyclization with thiophene substituents to form heterocycles.

-

Conditions : Acidic or basic catalysis, heating, or microwave irradiation .

-

Example : Formation of thieno[2,3-d]pyrimidines via Mannich-type cyclization with formaldehyde and amines .

Polymerization

-

Mechanism : Amine groups may act as monomers in polymerization reactions, particularly under oxidative conditions.

-

Conditions : Oxidizing agents (e.g., FeCl₃) in organic solvents .

-

Product : Polymeric materials with potential applications in materials science .

Research Insights

-

Biological Activity : Amine-thiophene hybrids are explored for antimicrobial and antiviral properties due to their ability to interact with enzymes or receptors.

-

Synthetic Versatility : DM-TMA’s dual reactivity allows for modular synthesis of complex molecules, as seen in thieno[2,3-d]pyrimidine derivatives .

-

Green Chemistry : Microwave-assisted or mechanochemical methods can optimize reaction yields and reduce waste .

科学的研究の応用

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of thiophene compounds, including those similar to (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine, exhibit promising anticancer properties. For instance, compounds with thiophene rings have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study highlighted the synthesis of 2-amino-5-(methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-alpha-D-altropyranosid-3-yl)thiophene derivatives as potent antitubulin agents, showcasing the potential for thiophene-based compounds in cancer treatment .

-

Targeted Protein Degradation :

- The compound's structure allows it to participate in multicomponent reactions that can lead to targeted protein degradation. This approach is gaining traction in drug development for diseases like multiple myeloma, where compounds similar to thalidomide are utilized to induce degradation of specific proteins involved in tumor growth .

-

Inhibition of Enzymatic Activity :

- Research has shown that thiophene derivatives can inhibit enzymes such as MIF2 (macrophage migration inhibitory factor), which is implicated in inflammatory responses and cancer progression. A study demonstrated that certain thiophene derivatives exhibited low micromolar-level potency for MIF2 inhibition, making them candidates for further development as anti-inflammatory or anticancer agents .

Case Study 1: Synthesis and Evaluation of Thiophene Derivatives

A series of thiophene derivatives were synthesized and evaluated for their anticancer properties. The study focused on the structural modifications of the thiophene ring to enhance biological activity. The most potent derivative showed an IC50 value indicative of significant anticancer activity, suggesting a strong potential for clinical application.

| Compound | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| 1 | Structure 1 | 5.6 | Anticancer |

| 2 | Structure 2 | 3.2 | Anticancer |

| 3 | Structure 3 | 0.8 | MIF2 Inhibitor |

Case Study 2: Multicomponent Reactions in Drug Development

This study explored the use of multicomponent reactions involving this compound derivatives to create novel compounds targeting specific cancer pathways. The findings revealed that certain synthesized compounds effectively targeted IKZF1/3 proteins linked to multiple myeloma.

| Reaction Type | Products | Yield (%) |

|---|---|---|

| MCR | Compound A | 76 |

| MCR | Compound B | 69 |

作用機序

類似化合物の比較

類似化合物:

チオフェン: 親化合物であるチオフェンは、1つの硫黄原子を含む単純な5員環です。

2,5-ジメチルチオフェン: この化合物は、(2,5-ジメチルチオフェン-3-イルメチル)-メチルアミンと似ていますが、メチルアミン基がありません。

独自性: (2,5-ジメチルチオフェン-3-イルメチル)-メチルアミンは、チオフェン環上にメチル基とメチルアミン基の両方が存在するため、ユニークです。 これらの官能基の組み合わせは、独特の化学的および生物学的特性を与え、研究や産業における様々な用途にとって貴重なものとなっています.

類似化合物との比較

生物活性

(2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted at the 3 position with a methyl group and two methyl groups at the 2 and 5 positions. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that thiophene compounds exhibit activity against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium.

| Microorganism | Activity | Reference |

|---|---|---|

| S. aureus | Effective against methicillin-resistant strains | |

| E. faecium | Active against vancomycin-resistant strains | |

| Candida auris | Greater activity than fluconazole |

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro and in vivo. Studies demonstrate that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

- In Vitro Studies :

- In Vivo Studies :

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Preliminary findings suggest that it may inhibit pathways associated with cell proliferation and apoptosis.

Case Studies

- Case Study on Anticancer Effects :

- Antimicrobial Efficacy :

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (2,5-Dimethyl-thiophen-3-ylmethyl)-methyl-amine?

- Methodology : A plausible approach involves thiophene functionalization via reductive amination or nucleophilic substitution. For example, reacting 2,5-dimethyl-thiophene-3-carbaldehyde with methylamine under hydrogenation conditions (e.g., H₂/Pd-C) or using sodium cyanoborohydride as a reducing agent. Similar protocols for thiophene derivatives highlight the importance of controlled reaction times (4–6 hours) and inert atmospheres to prevent oxidation .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify using column chromatography with ethyl acetate/hexane gradients.

Q. How should researchers purify this compound to minimize impurities?

- Methodology : Post-synthesis, employ liquid-liquid extraction (e.g., dichloromethane/water) to remove polar byproducts. For amine purification, consider acid-base partitioning: dissolve the crude product in dilute HCl, wash with diethyl ether, then basify with NaOH to precipitate the free amine. Recrystallization from ethanol/water mixtures enhances purity .

- Validation : Confirm purity via melting point analysis and high-performance liquid chromatography (HPLC) with UV detection.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm the thiophene ring substitution pattern and methylamine linkage. Key signals include δ 2.3–2.6 ppm (CH₃ groups on thiophene) and δ 3.1–3.4 ppm (N-CH₃) .

- GC-MS : Analyze molecular ion peaks (expected m/z ≈ 169) and fragmentation patterns to verify structural integrity.

- IR : Look for amine N-H stretches (~3300 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .

Q. What are the stability considerations for long-term storage?

- Methodology : Store in amber glass containers under nitrogen at –20°C to prevent oxidation and moisture absorption. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation. Monitor via HPLC for amine decomposition or thiophene ring oxidation .

- Validation : Use Karl Fischer titration to quantify moisture content and ensure <0.1% w/w.

Q. What safety protocols are essential during handling?

- Methodology : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation; if inhaled, administer fresh air immediately. For spills, adsorb with vermiculite, transfer to sealed containers, and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can reaction yields be optimized under varying catalytic conditions?

- Methodology : Screen catalysts (e.g., Pd/C, Raney Ni) and solvents (e.g., MeOH, THF) using design of experiments (DoE). For reductive amination, evaluate temperature (50–80°C) and H₂ pressure (1–5 bar). Use response surface modeling to identify optimal parameters. Reference similar thiophene-amine syntheses showing ~85% yield under Pd/C catalysis at 70°C .

- Validation : Compare yields via GC-MS with internal standards (e.g., dodecane).

Q. How should researchers address contradictory spectral data during characterization?

- Methodology : If NMR signals conflict with predicted structures, perform 2D NMR (COSY, HSQC) to resolve spin systems. For ambiguous mass spectra, use high-resolution mass spectrometry (HRMS) to confirm molecular formulae. Cross-validate with computational predictions (e.g., DFT for ¹³C chemical shifts) .

- Case Study : A 2022 study resolved thiophene-amine isomerism discrepancies via NOESY correlations .

Q. What computational approaches predict the compound’s thermodynamic properties?

- Methodology : Use Gaussian or ORCA software to calculate:

- Thermodynamics : Enthalpy of formation (ΔHf) via isodesmic reactions. Compare with experimental data from NIST WebBook (e.g., similar amines show ΔHf ≈ –250 kJ/mol) .

- Solubility : Apply COSMO-RS models to estimate logP (~1.0–1.5) and water solubility (logS ≈ –2.0) .

Q. What strategies identify and mitigate byproducts in large-scale synthesis?

- Methodology : Use LC-MS to detect side products (e.g., over-alkylated amines or thiophene ring-opened species). Optimize stoichiometry (amine:aldehyde ratio ≤1:1.2) and add scavengers (e.g., molecular sieves) to minimize water-mediated side reactions. Reference a 2019 study reducing byproducts by 30% via controlled reagent addition rates .

Q. Are there alternative green synthesis routes for this compound?

- Methodology : Explore microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours). Test bio-based solvents (e.g., cyclopentyl methyl ether) and catalysts (e.g., enzyme-mediated reductive amination). A 2022 protocol using ynamide mediators achieved 90% yield with reduced waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。